1-(Dimethylamino)-2-(methylamino)anthracene-9,10-dione
Description
1-(Dimethylamino)-2-(methylamino)anthracene-9,10-dione is an anthraquinone derivative featuring dual amino substituents at the 1- and 2-positions of the anthracene backbone. The compound’s structure includes a dimethylamino group (-N(CH₃)₂) at position 1 and a methylamino group (-NHCH₃) at position 2. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and supramolecular systems. Anthraquinones are well-known for their redox activity, chromophoric properties, and biological relevance, particularly as anticancer agents and DNA intercalators .
Properties
CAS No. |
62468-71-7 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(dimethylamino)-2-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O2/c1-18-13-9-8-12-14(15(13)19(2)3)17(21)11-7-5-4-6-10(11)16(12)20/h4-9,18H,1-3H3 |
InChI Key |
AYMSVDBXPDZYGY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution of Haloanthraquinones
A common approach involves preparing halogenated anthraquinones, such as 1,4-dichloroanthracene-9,10-dione derivatives, which are then subjected to nucleophilic aromatic substitution with amines.
- Step 1: Halogenation of anthracene-9,10-dione to introduce chlorine atoms at the 1 and 2 (or 1 and 4) positions.
- Step 2: Reaction with dimethylamine and methylamine under basic conditions to replace chlorine atoms with dimethylamino and methylamino groups, respectively.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Purpose/Effect |
|---|---|---|
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvents enhance nucleophilicity and solubility of reagents |
| Base | Sodium hydride, Potassium carbonate | Deprotonates amines, facilitates substitution |
| Temperature | 80–120 °C | Promotes reaction rate while minimizing decomposition |
| Reaction Time | 6–24 hours | Ensures complete substitution |
| Stoichiometry | Equimolar or slight excess of amines | Controls mono- vs. di-substitution |
Careful control of these parameters is crucial to maximize yield and reduce side products such as over-alkylated or partially substituted anthraquinones.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution on halogenated anthraquinone | 1,4-Dichloroanthracene-9,10-dione | Dimethylamine, Methylamine, Base | DMF, 80–120 °C, 6–24 h | High regioselectivity, good yield | Requires halogenated intermediate |
| Direct amination of anthracene-9,10-dione | Anthracene-9,10-dione | Dimethylamine, Methylamine, Base | DMF, elevated temperature | Simpler starting material | Lower selectivity, possible side reactions |
| Stepwise amination | Anthracene-9,10-dione or halogenated derivative | Dimethylamine first, then methylamine | Controlled temperature and time | Improved purity and yield | More steps, longer synthesis time |
| Thiolation followed by amination | Halogenated anthraquinones | Thiols, Amines | DMF, reflux | Diversifies substitution patterns | Not direct for target compound |
Research Findings and Yields
- Typical yields for nucleophilic substitution reactions to prepare aminoanthraquinones range from 60% to 85%, depending on purity of starting materials and reaction optimization.
- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures completion and structural verification.
- Purification is commonly achieved by recrystallization or chromatographic methods.
Chemical Reactions Analysis
1-(Dimethylamino)-2-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Sodium borohydride is a typical reducing agent used.
Substitution: The amino groups can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents like acyl chlorides and sulfonyl chlorides are often used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Dimethylamino)-2-(methylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong luminescence properties. It is also employed in the synthesis of other complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to other anthraquinone derivatives known for their anticancer properties.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1-(Dimethylamino)-2-(methylamino)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets and pathways:
Fluorescence: The compound’s fluorescence is due to the electronic transitions within the anthracene core, which are influenced by the attached amino groups.
Anticancer Activity: The compound may inhibit topoisomerase enzymes, similar to other anthraquinone derivatives, leading to DNA damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Reaction Conditions and Yields
Physicochemical Properties
Melting Points and Solubility
- 1-Hydroxy-2-(3,4,5-trimethoxyphenyl)anthracene-9,10-dione (Compound 24) : Decomposes at 190.1°C, with high crystallinity due to hydroxyl and methoxy groups .
- This compound: Expected to exhibit a higher melting point (>200°C) than hydroxyl-substituted analogs due to stronger intermolecular hydrogen bonding from amino groups.
- 1,4-Bis(methylamino)anthracene-9,10-dione: Shows moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its planar structure and hydrogen-bonding capacity .
Spectroscopic Characteristics
- UV-Vis Absorption: Aminoanthraquinones exhibit strong absorbance in the visible range (λₐᵦₛ ~500–600 nm) due to π→π* transitions. For example, 1,4-bis(methylamino)anthracene-9,10-dione (Disperse Blue 14) absorbs at 636 nm, while hydroxy-substituted analogs (e.g., Compound 27) show hypsochromic shifts (λₐᵦₛ ~502 nm) .
- ¹H NMR: Amino protons in this compound are expected to resonate at δ 2.5–3.5 ppm, while aromatic protons appear downfield (δ 7.5–8.5 ppm), similar to 2-(butylamino)-4-methoxyanthracene-9,10-dione .
Anticancer Activity
- 2-(Butylamino)anthracene-1,4-dione (Compound 83a): IC₅₀ values of 1.1 µg/mL (MCF-7) and 1.2 µg/mL (Hep-G2), attributed to intercalation and topoisomerase inhibition .
- 1,4-Bis(methylamino)anthracene-9,10-dione: Causes developmental toxicity in zebrafish embryos (EC₅₀ < 1 mg/L) due to ROS generation .
- This compound: Hypothesized to exhibit enhanced cytotoxicity compared to mono-amino derivatives due to synergistic electronic effects.
Antimicrobial and Other Activities
Biological Activity
1-(Dimethylamino)-2-(methylamino)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound has garnered significant attention due to its diverse biological activities, which include potential anticancer and antimicrobial properties. The following sections provide a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₅N₂O₂, and it features two amino groups attached to the anthracene structure. The presence of these functional groups significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 251.285 g/mol |
| Solubility | Soluble in organic solvents |
| Color | Vibrant (typical of anthraquinones) |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied as an inhibitor of protein kinase CK2, an enzyme implicated in various cancers. In vitro studies have shown that derivatives of anthracene-9,10-dione can effectively inhibit CK2 activity, suggesting potential therapeutic applications in oncology.
Case Study: CK2 Inhibition
- Objective : Evaluate the inhibitory effect on CK2.
- Method : In vitro assays measuring enzyme activity.
- Results : Significant inhibition of CK2 was observed, indicating potential as a therapeutic agent against cancer.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.0048 mg/mL |
Case Study: Antimicrobial Efficacy
- Objective : Assess antimicrobial properties against various pathogens.
- Method : Disk diffusion and MIC assays.
- Results : Demonstrated significant antibacterial activity with complete death of tested bacteria within 8 hours .
The biological activity of this compound can be attributed to several mechanisms:
- Intercalation with DNA : The planar structure allows it to intercalate between DNA bases, leading to structural distortions that can inhibit replication and transcription processes .
- Enzyme Inhibition : Specifically targets protein kinases like CK2, disrupting pathways crucial for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial cells, leading to cell death.
Research Findings
Recent studies have highlighted the need for further exploration into the safety profile and broader applications of this compound. While initial findings are promising, comprehensive evaluations are required to fully understand its efficacy and potential side effects.
Summary of Findings
- Anticancer Potential : Effective CK2 inhibitor with implications for cancer therapy.
- Antimicrobial Properties : Active against a range of pathogens with low MIC values.
- Mechanistic Insights : Intercalates DNA and inhibits key enzymes involved in cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
